4-(pyridin-2-yl)butan-2-amine

Description

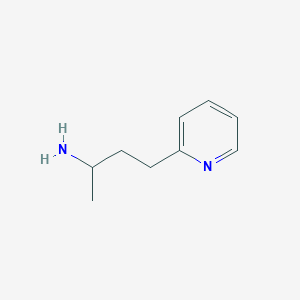

4-(Pyridin-2-yl)butan-2-amine is a secondary amine featuring a pyridine ring attached to a four-carbon chain with an amine group at the second position. Pyridine-containing amines are of interest in medicinal chemistry due to their basicity, hydrogen-bonding capabilities, and roles in drug-receptor interactions .

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKSNKWKKKLHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)butan-2-amine typically involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines. One common method includes the reaction of pyridin-2-yl-4-oxobutanal with ®-1-(4-methoxyphenyl)ethan-1-amine under specific conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reducing agents like hydrogen in the presence of a catalyst.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Pyridin-2-yl)butan-2-amine has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(pyridin-2-yl)butan-2-amine and its analogs:

Structural and Electronic Differences

- Heterocycle Impact: Pyridine (in this compound) introduces a basic nitrogen, enabling hydrogen bonding and π-π stacking. This contrasts with thiazole (sulfur and nitrogen) in , which may enhance binding to metal-containing enzymes .

Substituent Effects :

- Fluorine in 4-(2,6-Difluorophenyl)butan-2-amine () increases electronegativity and stability against oxidation, making it a candidate for longer-acting pharmaceuticals .

- Terminal vs. internal amine positions (e.g., butan-1-amine vs. butan-2-amine) alter steric and electronic profiles, affecting receptor binding .

Biological Activity

4-(Pyridin-2-yl)butan-2-amine, also known as 4-(2-pyridyl)butan-2-amine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring that is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting key findings from recent studies, including its pharmacological profiles, mechanisms of action, and therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological molecules, particularly through hydrogen bonding and π-stacking with nucleophilic sites.

1. Neuropharmacology

Studies have shown that compounds similar to this compound exhibit significant activity at dopamine receptors. For instance, related compounds have been investigated for their potential as D3 receptor antagonists, which are implicated in the treatment of various neuropsychiatric disorders. The presence of the pyridine moiety enhances binding affinity and selectivity towards these receptors .

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. This inhibition could lead to reduced production of nitric oxide (NO), which is often elevated in inflammatory conditions .

3. Antimicrobial Activity

Initial screening of related pyridine derivatives has demonstrated antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a pyridine-based compound against oxidative stress-induced neuronal damage in vitro. The results indicated that pretreatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of a derivative of this compound resulted in a marked decrease in inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α). These findings support its potential use as an anti-inflammatory agent .

Research Findings

Recent studies provide insights into the biological mechanisms underlying the activity of this compound:

Q & A

Q. What are the optimized synthetic routes for 4-(pyridin-2-yl)butan-2-amine, and how can reaction conditions be tailored for higher yields?

The synthesis typically involves condensation reactions between pyridine derivatives and amine-bearing precursors. For example, analogous compounds like 6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine are synthesized via nucleophilic substitution between chloropyrimidines and amines in polar aprotic solvents (e.g., DMF) under alkaline conditions . Optimization includes controlling stoichiometry, temperature (often 60–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For pyridine-containing analogs, aromatic protons appear between δ 7.0–8.5 ppm, while amine protons resonate near δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves molecular conformation and bond angles. For instance, 4-methyl-6-phenylpyrimidin-2-amine derivatives exhibit planar pyrimidine rings with bond lengths consistent with aromaticity .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages .

Q. What are the common chemical transformations of this compound in synthetic chemistry?

- Oxidation : Forms N-oxides or hydroxylated derivatives using reagents like m-CPBA .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Fe) to form complexes studied for catalytic or magnetic properties. Pyridyl amines bind via N atoms, creating stable chelates .

- Substitution Reactions : Reacts with alkyl halides or acyl chlorides to generate N-alkylated or acylated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological selectivity?

SAR analysis involves systematic modification of substituents on the pyridine or amine moieties. For example, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring can enhance receptor-binding affinity, as seen in A2B adenosine receptor antagonists . Computational tools like 3D-QSAR models correlate substituent positions with activity, enabling predictive design .

Q. What strategies resolve contradictory bioactivity data for this compound derivatives across assay systems?

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Purity Assessment : Use HPLC-MS to confirm compound integrity, as impurities (e.g., oxidized byproducts) may skew activity .

- Physicochemical Profiling : Evaluate solubility and stability (e.g., via UV-Vis spectroscopy) to ensure consistent bioavailability .

Q. Which computational approaches predict the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Simulates ligand binding to active sites (e.g., kinase domains) using software like AutoDock. Pyridyl amines often engage in hydrogen bonding with catalytic residues .

- Molecular Dynamics (MD) : Models conformational flexibility during binding, critical for understanding time-dependent inhibition .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes electronic interactions in enzyme-ligand complexes .

Q. How do researchers investigate the role of this compound in enzyme inhibition (e.g., CDKs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.